A Technical Guide to the Mechanism of Action for Thalidomide-Based PROTACs
A Technical Guide to the Mechanism of Action for Thalidomide-Based PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] A significant class of these molecules leverages ligands derived from thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase, hijacking the cell's native ubiquitin-proteasome system to eliminate proteins of interest.[2][3] This technical guide provides a comprehensive framework for elucidating the mechanism of action of thalidomide-based degraders, typified by the structure "Thalidomide-5-piperazine-C-piperidine-CO-C8-NH2". We present a logical, multi-stage validation workflow, from confirming initial protein binding to quantifying final cellular outcomes. This document details the causality behind experimental choices and provides field-proven, step-by-step protocols for key assays, including the Cellular Thermal Shift Assay (CETSA), co-immunoprecipitation, and in-cell ubiquitination analysis. Our objective is to equip researchers, scientists, and drug development professionals with the authoritative grounding and practical methodologies required to rigorously characterize this promising class of therapeutics.
Introduction: Deconstructing the Degrader
The era of targeted protein degradation (TPD) offers a paradigm shift from traditional occupancy-based inhibition to event-driven elimination of pathogenic proteins.[4] PROTACs, the primary architects of this strategy, are heterobifunctional molecules comprising three essential components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[2] This structure facilitates the formation of a ternary complex, bringing the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[5][6]
The molecule "Thalidomide-5-piperazine-C-piperidine-CO-C8-NH2" represents a classic CRBN-recruiting PROTAC architecture.
-
Thalidomide Moiety : This is the E3 ligase handle, derived from the immunomodulatory drug (IMiD) thalidomide. It is known to bind specifically to Cereblon (CRBN), a substrate receptor for the CULLIN4-RING E3 ligase (CRL4-CRBN) complex.[][8]
-
Linker (-5-piperazine-C-piperidine-CO-C8-) : This complex chemical chain connects the two active ends of the molecule. Its length, composition, and attachment points are critical for optimizing the stability and geometry of the ternary complex.
-
Warhead (-NH2 terminus) : In this specific chemical name, the terminal amine (-NH2) likely serves as a reactive handle for conjugation to a ligand that binds a specific POI. For the purposes of this guide, we will refer to this unspecified target as the "Protein of Interest" (POI).
The fundamental mechanism of action for such a molecule unfolds in a catalytic cycle, as illustrated below.
Caption: Overall mechanism of action for a thalidomide-based PROTAC.
This guide will systematically detail the experimental validation of each step in this pathway.
Phase I: Validation of Molecular Interactions and Target Engagement
The foundational step for any PROTAC is its ability to physically engage its intended targets within the cell and induce the formation of the critical ternary complex.
Confirming E3 Ligase and POI Engagement
Before assessing degradation, it is imperative to confirm that the PROTAC binds to both the CRBN E3 ligase and the POI in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying intracellular target engagement.[9][10] The principle is that a protein's thermal stability increases upon ligand binding.[11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Expertise in Practice: A positive CETSA result—a rightward shift in the melting curve for the POI and CRBN in PROTAC-treated cells compared to vehicle control—provides strong evidence of target engagement in a physiologically relevant environment.[11][12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of the PROTAC or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[13]
-
Heat Challenge: Harvest cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a non-denaturing lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze the amount of soluble POI (or CRBN) at each temperature point by Western Blot.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each temperature, normalize the intensity to the 37°C control. Plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the Tₘ (melting temperature) indicates ligand binding.[11]
Demonstrating Ternary Complex Formation
The cornerstone of the PROTAC mechanism is the formation of a POI-PROTAC-E3 ligase ternary complex.[1] Co-immunoprecipitation (Co-IP) is the gold-standard technique to provide direct evidence of this interaction in a cellular environment.[14] The experiment is designed to pull down one member of the complex and detect the presence of the other.
Trustworthiness by Design: A successful Co-IP experiment requires rigorous controls. The key is to show that the interaction between the POI and CRBN is dependent on the presence of the active PROTAC. An ideal negative control is a structurally similar molecule that cannot bind either the POI or CRBN, demonstrating that the observed interaction is not an artifact.[15]
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control molecule, and a vehicle control for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[14]
-
Pre-clearing Lysates: Centrifuge lysates to pellet debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C.[14]
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against the "bait" protein (e.g., anti-CRBN antibody) and incubate overnight at 4°C on a rotator. A parallel sample with a non-specific IgG antibody should be used as a negative control.[14][16]
-
Complex Capture: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[14]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[14]
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western Blot, probing for the "prey" protein (e.g., the POI). A band for the POI should appear only in the sample treated with the active PROTAC and immunoprecipitated with the anti-CRBN antibody.
Phase II: Validating the Degradation Cascade
Confirmation of the ternary complex sets the stage for validating the downstream consequences: ubiquitination and proteasome-mediated degradation of the POI.
Detecting POI Ubiquitination
The direct consequence of ternary complex formation is the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI.[17][18] This can be detected by an in-cell ubiquitination assay.
Expertise in Practice: The challenge in detecting ubiquitination is that the modified protein is rapidly degraded. Therefore, it is essential to treat cells with a proteasome inhibitor (e.g., MG132) to allow the polyubiquitinated POI to accumulate to detectable levels.[19][20]
-
Cell Treatment: Treat cells with the PROTAC or vehicle. Crucially, co-treat a set of cells with a proteasome inhibitor like MG132 (typically 10-20 µM) for 4-6 hours prior to harvesting to block degradation of ubiquitinated substrates.[21][22]
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer) containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619) to preserve the ubiquitin chains.
-
Immunoprecipitation of POI: Normalize total protein concentrations. Immunoprecipitate the POI from the lysates using an antibody specific to the POI, following steps 3-5 of the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze via Western Blot. Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern, indicative of polyubiquitination, should be significantly more intense in the lane corresponding to cells treated with both the PROTAC and the proteasome inhibitor.[19]
Quantifying Proteasome-Dependent Degradation
The ultimate goal of a PROTAC is to induce the degradation of the POI. This is most commonly quantified by Western Blotting to measure the reduction in total POI levels in a dose- and time-dependent manner.[1]
Trustworthiness by Design: To prove that the loss of the POI is due to proteasomal degradation, a "rescue" experiment is essential. Co-treatment with a proteasome inhibitor should prevent the PROTAC-induced reduction of the POI, demonstrating the mechanism is dependent on this pathway.[15][23]
-
Cell Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Proteasome Rescue: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours, then add the PROTAC (at a concentration known to cause degradation, e.g., DC₅₀) and incubate for an additional 4-8 hours.
-
-
Lysis and Protein Quantification: Lyse cells, quantify total protein, and normalize samples.
-
Western Blot: Perform SDS-PAGE and Western Blot analysis using a primary antibody against the POI. Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Use densitometry to quantify band intensities. Normalize the POI signal to the loading control. Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[24][25] The rescue experiment should show that in the presence of MG132, the POI level remains high despite PROTAC treatment.
Data Presentation: Degradation Parameters
| Parameter | Definition | Typical Value Range | Significance |
| DC₅₀ | The molar concentration of a PROTAC required to degrade 50% of the target protein.[26] | pM to µM | Measures the potency of the degrader. |
| Dₘₐₓ | The maximum percentage of protein degradation observed at saturating PROTAC concentrations.[25][27] | 50% to >95% | Measures the efficacy of the degrader. |
Phase III: Assessment of Functional Consequences
The final stage of validation is to demonstrate that the degradation of the POI leads to a measurable biological effect. This step is entirely dependent on the function of the specific POI. For example, if the POI is a kinase essential for cell proliferation, a cell viability assay would be appropriate.
Caption: Logical flow from PROTAC action to a functional cellular outcome.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC, the corresponding POI inhibitor (as a comparator), and a vehicle control.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit, such as one based on ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
Elucidating the mechanism of action of a thalidomide-based PROTAC is a systematic process that requires a suite of orthogonal, well-controlled experiments. The workflow presented in this guide—progressing from target engagement and ternary complex formation to ubiquitination, proteasome-dependent degradation, and functional outcomes—provides a robust framework for validation.[28] By combining rigorous biochemical and cellular assays, researchers can build a comprehensive and authoritative case for the specific, event-driven pharmacology of these powerful molecules, paving the way for their successful development as next-generation therapeutics.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGIyY_T3SnBxSBxwDrdzZHvQBu2AKyKe6zhbCyvodHpgFu5cjsHNvFpxw8zQavUdOfru_1OVHsMHiL_W5H3EwpXNfw5Cj-JkOVViTcxUCaDe4Dc1JyjAmYYR3MnM9SLkGAd7vc5qdgnOwTNG6hC761YP1sPHh4BsGDrW9rPF_hrc9SiFGEEbbCOqnfw61ymDfnvSWtXxErQzOTWU6TSay_KDd6BKlo_MVQl3eScU4QA9Hnvg==]
- Cieślak, M., & Słowianek, M. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? MDPI. [URL: https://www.mdpi.com/1999-4923/15/3/812]
- An In-depth Technical Guide to the Rationale for Using Thalidomide in PROTAC Linkers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO4jZMwGKbq4sL-KBhfIgyJJ4GdN6cDILDMaQqnLHlAxapE3Hz1K7dH9ghHcLs99uQSe6fBKP4jIXuM3MZ0ehT9sSfB9z6cIrghJUtCxLHrvtMQwsrpkbPHk_g2MG9SAx1RlftNpHdBbuN98U9COm3L5LRTsOg8zYXxmnSjhBza4204pFKviwhZTC6HM_ebjsZ76gUp3CgH5ucvJIYUbQc1UVCWy998ZrPOcpoiO2Q_pI=]
- Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10749007/]
- Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. Promega Corporation. [URL: https://www.promega.
- Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38776483/]
- Cieślak, M., & Słowianek, M. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Pharmaceutics, 15(3), 812. [URL: https://www.mdpi.com/1999-4923/15/3/812]
- Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? (PDF). ResearchGate. [URL: https://www.researchgate.net/publication/369018608_Cereblon-Recruiting_PROTACs_Will_New_Drugs_Have_to_Face_Old_Challenges]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4577]
- Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences. [URL: https://www.bocsci.com/blog/thalidomide-analogs-and-other-crbn-ligands-in-protacs/]
- Thalidomide, the trailblazing molecular glue degrader. Cell Guidance Systems. [URL: https://www.cellgs.com/blog/thalidomide-the-trailblazing-molecular-glue-degrader.html]
- Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9439116/]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379326/]
- Determining the Degradation Activity (DC50 and Dmax) of a PROTAC METTL3-14 Degrader. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJbK5SaOt51qja0YjDpDxmsyPTmp1nZXyWM1Pl7xgibXuLBjPCnLiYMFX6Jg9lM05hRoMLkYKR3d9ojJ-V8HAs1OXt9Inv1cFU7e4hm57mZuJQzpDoyAau9VB6qknAaVRovgKoDeC6PJLsyuR_sBqL7iblw8vjPllUpJsW4OIWZeeEabI3xQyYVUxTqOBSJrFySUGs4cEwMCaQWzY4mtPwnUu90epjyhx0WWkrhwM=]
- Co-immunoprecipitation Assay for Characterizing ER Degrader-Induced Ternary Complexes: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsPcaBBvxTPghcX5GQb2YGfKH1F9G81CQQb482RhtV9jduGIwGwKhzBpwWQ_AzERLR24YAzxS6Y_0qNK9aywQz60w6O9yPLeVZt9eJ3F67xCiNoq5dyqHmb7smH2H_VYTIyhUjoi3UTPAgn9o9gbyDA4REgKirgHnLb_zeTF2P4RU4AHWs63Wo-nOGqZs8GPZbcPLfbls3NTEsbUiNj_TOe1rr3ENl8pEZHc8Edk9QCxviMAf63TfR2KfgUOQq0F1_MfGUeoJokPdIgUkA_ewBckV9]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.0c00652]
- Cieślak, M., & Słowianek, M. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36986673/]
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiIpS6kmpKkIS5QGoDwpieSNbs2dR99FFI3ILO-TiAC2djdv1OmiAbwiyuQ70bUY83rREGtm9J8xDcluqnnsn5iRR8jUqkz-X7Q0LDNHFKY-E4sakV6WHE74zpXgdDTd24CUzZM7sW8uR3cyfY4aZVI1s8smfwFkxDiBQwi5_dJ95wLvafV2yIbXOey6MaKg-_k-CS5HSNB-Wr3ynXl2SF8KUCvYV2oMhsV15a3DRjLAuspR02w==]
- Protein degraders - from thalidomide to new PROTACs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37127117/]
- Molecular mechanisms of thalidomide and its derivatives. ResearchGate. [URL: https://www.researchgate.
- A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL7GhIZPR9FIDeQO9osvFITkY3bItxZxD-wCxJN1cjGiVTglUJ7n8lPDo7afWOGx43nbrcDMx6EQNYzX_Of-V6-vy2jkuKs4Yq7lToTCWrPTK2x32j9PVwfjw0FwtGhUet5zjFpIASQ4NzELnQcCckgTHopoO8RmHJQ_jI668IlDzsRcs5PS2w5Zb2TzH-V8RENrTM3_WKznVhSOUzsiP35GbYtMvuxjfBJk8lbmaQIqRKhKR4id97GG3jJpU=]
- Co-Immunoprecipitation (Co-IP) Technical. Profacgen. [URL: https://www.profacgen.
- Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. ResearchGate. [URL: https://www.researchgate.
- A two-step coIP assay was performed to test for ternary complexes... ResearchGate. [URL: https://www.researchgate.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors. [URL: https://lifesensors.
- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/acschembio.8b00522]
- Protein Ubiquitination: Assays, Sites & Proteomics Methods. Creative Proteomics. [URL: https://www.creative-proteomics.com/pronalyse/protein-ubiquitination-assays-sites-proteomics-methods.htm]
- Ubiquitination Assay. Profacgen. [URL: https://www.profacgen.
- Probing protein ubiquitination in live cells. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5389658/]
- Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET (PDF). ResearchGate. [URL: https://www.researchgate.net/publication/349830873_Orthogonal_validation_of_PROTAC_mediated_degradation_of_the_integral_membrane_proteins_EGFR_and_c-MET]
- control experiments for validating PROTAC-mediated degradation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzJKRgvL6suWjgFq55_MczXaCSVEDe07o-23M4YQyv1H557q1wu-1MZjme0rD0niBTn982J1_NK178HB21OGDkVvDefF0SLl-FxEYxhT__7c5MMivY6L9DOd6Z7NWHcS_kjInAndfDqq2lSLJO8XrdaQaKjQRfZPxPYTfkq7VYiraxgtBz_uE4sNh7hdQkvXchCmUTXr8MZODKCA==]
- Application of PROTACs in Target Identification and Target Validation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744782/]
- Modeling PROTAC degradation activity with machine learning. research.chalmers.se. [URL: https://research.chalmers.
- Proteasome Inhibitors. Labome. [URL: https://www.labome.com/method/Proteasome-Inhibitors.html]
- Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2702334/]
- Proteasomal Degradation of Mutant Huntingtin Exon1 Regulates Autophagy. MDPI. [URL: https://www.mdpi.com/2073-4409/11/1/148]
- How to use proteasome inhibitors in western blot samples? Reddit. [URL: https://www.reddit.com/r/Biochemistry/comments/tc4b5v/how_to_use_proteasome_inhibitors_in_western_blot/]
- MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC149021/]
- A Method for Analyzing the Ubiquitination and Degradation of Aurora-A. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3877914/]
- Protein Degradation using the Ubiquitin-Proteasome Pathway. Thermo Fisher Scientific. [URL: https://www.thermofisher.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 17. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 18. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. reddit.com [reddit.com]
- 21. Proteasome Inhibitors [labome.com]
- 22. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. research.chalmers.se [research.chalmers.se]
- 27. lifesensors.com [lifesensors.com]
- 28. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
